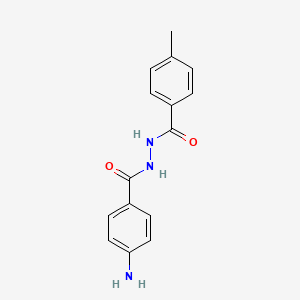

![molecular formula C21H25FN2O2 B5509011 1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide derivatives involves key steps that enhance their activity against specific targets. For example, substituting the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced this activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for increased activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals that the piperazine ring adopts a chair conformation, with dihedral angles formed by the piperazine ring and the benzene ring demonstrating the conformational flexibility of the molecule (Faizi et al., 2016).

Chemical Reactions and Properties

The chemical properties of this compound derivatives are influenced by their structure-activity relationships, with specific substitutions at the nitrogen atom and the benzamide enhancing their pharmacological activity. For instance, compounds showing high anti-acetylcholinesterase activity highlighted the significance of substituent positioning for achieving desired biological effects (Sugimoto et al., 1992).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as their crystal structure, provide insights into their conformational states and the role of hydrogen bonds in molecular packing. These structures often form noncentrosymmetric crystals, indicating a complex network of intramolecular and intermolecular hydrogen bonds influencing their stability and reactivity (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The synthesis and chemical properties of this compound and its derivatives highlight their potential as pharmacologically active agents. For example, the preparation of chemically removable derivatization reagents for liquid chromatography indicates the versatility of these compounds in analytical chemistry, providing a basis for their further evaluation and application in various fields (Wu et al., 1997).

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition for Alzheimer's Disease

A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties significantly increased activity, with compound 21 showing potent inhibition, suggesting potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin 1A Receptors in Alzheimer's Disease

Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with PET imaging to quantify 5-HT1A receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities, correlating with the severity of clinical symptoms, highlighting its role in Alzheimer's pathology (Kepe et al., 2006).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating them for their activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase. Compound 14 emerged as a promising compound, showing activity across all tests with notable antituberculosis activity (Jeankumar et al., 2013).

Crystal Structure Analysis

Faizi et al. (2016) reported the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. The study provides insights into the conformation and dihedral angles of the molecule, useful for further chemical and pharmacological research (Faizi et al., 2016).

Fluorine-18-labeled 5-HT1A Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for use as molecular imaging probes. The study evaluated their biological properties and suitability for PET imaging, contributing to the understanding of serotonin receptor distribution and dynamics in vivo (Lang et al., 1999).

Propiedades

IUPAC Name |

1-benzyl-N-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2/c22-19-6-8-20(9-7-19)26-15-12-23-21(25)18-10-13-24(14-11-18)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDPCLSZNQJGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCOC2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)